N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
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Description
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C19H16N4OS and its molecular weight is 348.42. The purity is usually 95%.
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Biological Activity
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound features a unique structural arrangement combining an acenaphthene moiety with a thiazole ring and a pyrazole derivative. The molecular formula is C15H16N2O, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The acenaphthene backbone contributes to the molecule's rigidity and planarity, while the thiazole ring enhances its reactivity due to the presence of sulfur and nitrogen atoms.
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₆N₂O |
Molecular Weight | 244.30 g/mol |
Solubility | Soluble in DMSO and DMF |
Melting Point | Not available |
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. In vitro assays demonstrated significant inhibition of COX-2 enzyme activity, a key player in inflammatory processes. For instance, compounds derived from similar structures exhibited IC50 values ranging from 44.81 μg/mL to 55.65 μg/mL when compared to standard anti-inflammatory drugs like diclofenac sodium .
Anticancer Activity
The compound's thiazole component is associated with various anticancer activities. Thiazole derivatives have been shown to inhibit tumor growth in several cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In particular, studies involving related compounds indicated promising results against breast and colon cancer cell lines .
Antioxidant Activity
Antioxidant properties are another area of interest for this compound. Research indicates that similar pyrazole derivatives exhibit significant free radical scavenging activity, which is crucial for protecting cells from oxidative stress-related damage. This property suggests potential applications in treating conditions associated with oxidative stress, such as neurodegenerative diseases .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- COX Inhibition : The compound selectively inhibits COX-2 over COX-1, reducing inflammation without significantly affecting gastric mucosa integrity.
- Apoptosis Induction : It promotes apoptosis in cancer cells by activating intrinsic pathways involving caspases.
- Antioxidant Mechanism : By scavenging free radicals, it mitigates oxidative damage in cells.
Table 2: Summary of Biological Activities
Activity Type | Mechanism of Action | Reference |
---|---|---|
Anti-inflammatory | COX-2 inhibition | |
Anticancer | Induction of apoptosis | |
Antioxidant | Free radical scavenging |
Case Study 1: Anti-inflammatory Effects
In a study conducted on animal models with induced inflammation (carrageenan-induced paw edema), this compound demonstrated a significant reduction in paw swelling comparable to standard treatments like aspirin . Histopathological evaluations confirmed minimal gastrointestinal toxicity.
Case Study 2: Anticancer Potential
A recent investigation into the anticancer effects on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a notable decrease in cell viability (IC50 = 25 μM) after 48 hours of exposure. Mechanistic studies indicated that this was mediated by the activation of apoptotic pathways involving caspase 3 and PARP cleavage.
Properties
IUPAC Name |
1,5-dimethyl-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS/c1-10-8-14(22-23(10)2)18(24)21-19-20-17-13-5-3-4-11-6-7-12(16(11)13)9-15(17)25-19/h3-5,8-9H,6-7H2,1-2H3,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPRYHVEHUMHGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=NC3=C(S2)C=C4CCC5=C4C3=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.